

# An In-depth Technical Guide to 2-Nitro-1-butanol (C<sub>4</sub>H<sub>9</sub>NO<sub>3</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Nitro-1-butanol

Cat. No.: B8805639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Nitro-1-butanol**, with the molecular formula C<sub>4</sub>H<sub>9</sub>NO<sub>3</sub>, is a versatile nitroalkanol of significant interest in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitro group, makes it a valuable building block for the creation of more complex molecules. This technical guide provides a comprehensive overview of **2-Nitro-1-butanol**, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its critical role as an intermediate in pharmaceutical manufacturing. A particular focus is placed on its application in the synthesis of the anti-tuberculosis drug, ethambutol. This document also covers the analytical characterization and safety considerations for this compound, serving as a vital resource for professionals in research and drug development.

## Physicochemical Properties

**2-Nitro-1-butanol** is a colorless to clear amber liquid.<sup>[1][2][3]</sup> It is soluble in water and denser than it.<sup>[1][2]</sup> A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Nitro-1-butanol**

| Property            | Value                   | Source(s)                                                   |
|---------------------|-------------------------|-------------------------------------------------------------|
| Molecular Formula   | C4H9NO3                 | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight    | 119.12 g/mol            | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Melting Point       | -47 °C (-53 °F)         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> |
| Boiling Point       | 105 °C at 10 mmHg       | <a href="#">[1]</a>                                         |
| Density             | 1.1332 g/cm³ at 25 °C   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Flash Point         | > 93.3 °C (> 200 °F)    | <a href="#">[1]</a>                                         |
| Solubility in Water | 10 to 50 mg/mL at 18 °C | <a href="#">[1]</a>                                         |
| pKa (Predicted)     | 7.46 ± 0.13             | <a href="#">[2]</a>                                         |
| Refractive Index    | 1.446                   | <a href="#">[5]</a>                                         |
| CAS Number          | 609-31-4                | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |

## Synthesis of 2-Nitro-1-butanol via Henry Reaction

The primary method for synthesizing **2-Nitro-1-butanol** is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane (1-nitropropane) and an aldehyde (formaldehyde).[\[6\]](#)[\[7\]](#)

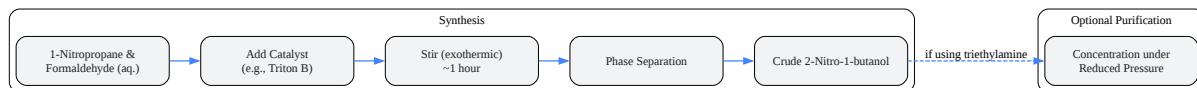
### Reaction Scheme:

### Experimental Protocol: Synthesis of 2-Nitro-1-butanol

This protocol is adapted from a patented procedure for the condensation of 1-nitropropane and formaldehyde.[\[6\]](#)

#### Materials:

- 1-nitropropane
- Formaldehyde (30% aqueous solution)
- Trimethylbenzylammonium hydroxide ("Triton B", 40% solution) or Triethylamine


- Methanol (for hydrogenation step)
- Raney nickel catalyst (for hydrogenation step)
- Carbon dioxide (for neutralization)
- Apparatus for distillation under reduced pressure

Procedure:

- In a suitable reaction vessel equipped with a stirrer, combine 1-nitropropane (0.46 moles) and a 30% aqueous solution of formaldehyde (0.46 moles).
- To this mixture, add a catalytic amount of a 40% solution of trimethylbenzylammonium hydroxide (e.g., 2 ml) while stirring.[\[6\]](#) The reaction is exothermic.
- Continue stirring for approximately 1 hour. After the exothermic reaction subsides, cease stirring and allow the layers to separate.
- The lower phase, consisting of **2-Nitro-1-butanol**, can be separated and used directly in the subsequent hydrogenation step.[\[6\]](#)
- Alternatively, the reaction can be carried out with triethylamine as the catalyst at a temperature between 30-35 °C with stirring for an extended period (e.g., 48 hours).[\[6\]](#)
- Following the reaction with triethylamine, the mixture can be concentrated by heating at 50-60 °C under reduced pressure (50-100 Torr) to remove excess reactants and water.[\[6\]](#)

Yield: While specific yields for the synthesis of **2-Nitro-1-butanol** are not detailed in the provided search results, the subsequent reduction to 2-amino-n-butanol is reported with an overall yield of 62% based on the starting 1-nitropropane.[\[6\]](#)

## Experimental Workflow: Synthesis and Isolation



[Click to download full resolution via product page](#)

Workflow for the synthesis of **2-Nitro-1-butanol**.

## Key Chemical Transformations: Reduction to 2-Amino-1-butanol

A pivotal reaction of **2-Nitro-1-butanol** in the context of drug development is the reduction of its nitro group to a primary amine, yielding 2-amino-1-butanol. This transformation is typically achieved through catalytic hydrogenation.<sup>[6][8]</sup>

### Reaction Scheme:

### Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-1-butanol

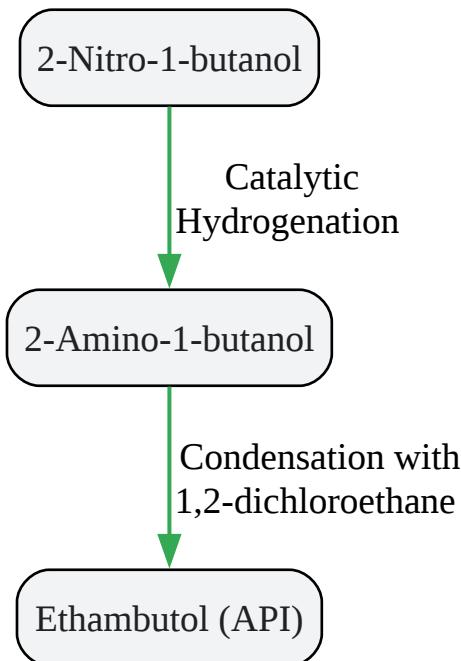
This protocol is based on a patented procedure for the synthesis of 2-amino-n-butanol.<sup>[6]</sup>

#### Materials:

- Crude **2-Nitro-1-butanol**
- Methanol
- Raney nickel
- Hydrogen gas
- Nitrogen gas (optional, for mixture with hydrogen)
- Carbon dioxide

- Apparatus for hydrogenation under pressure
- Apparatus for distillation

Procedure:


- Dissolve the crude **2-Nitro-1-butanol** in an equal volume of methanol in a high-pressure reactor.
- Add Raney nickel catalyst (approximately 5g for a 0.46 mole scale reaction).
- Introduce an equivalent of carbon dioxide to neutralize the reaction mixture.[\[6\]](#)
- Pressurize the reactor with a mixture of hydrogen (85%) and nitrogen (15%) to a pressure of 10 bars.[\[6\]](#)
- Maintain the reaction temperature below 70 °C and stir until the absorption of hydrogen ceases.
- After the reaction is complete, cool the reactor and carefully filter to remove the Raney nickel catalyst.
- The filtrate, containing 2-amino-1-butanol, is then concentrated and purified by distillation under reduced pressure.

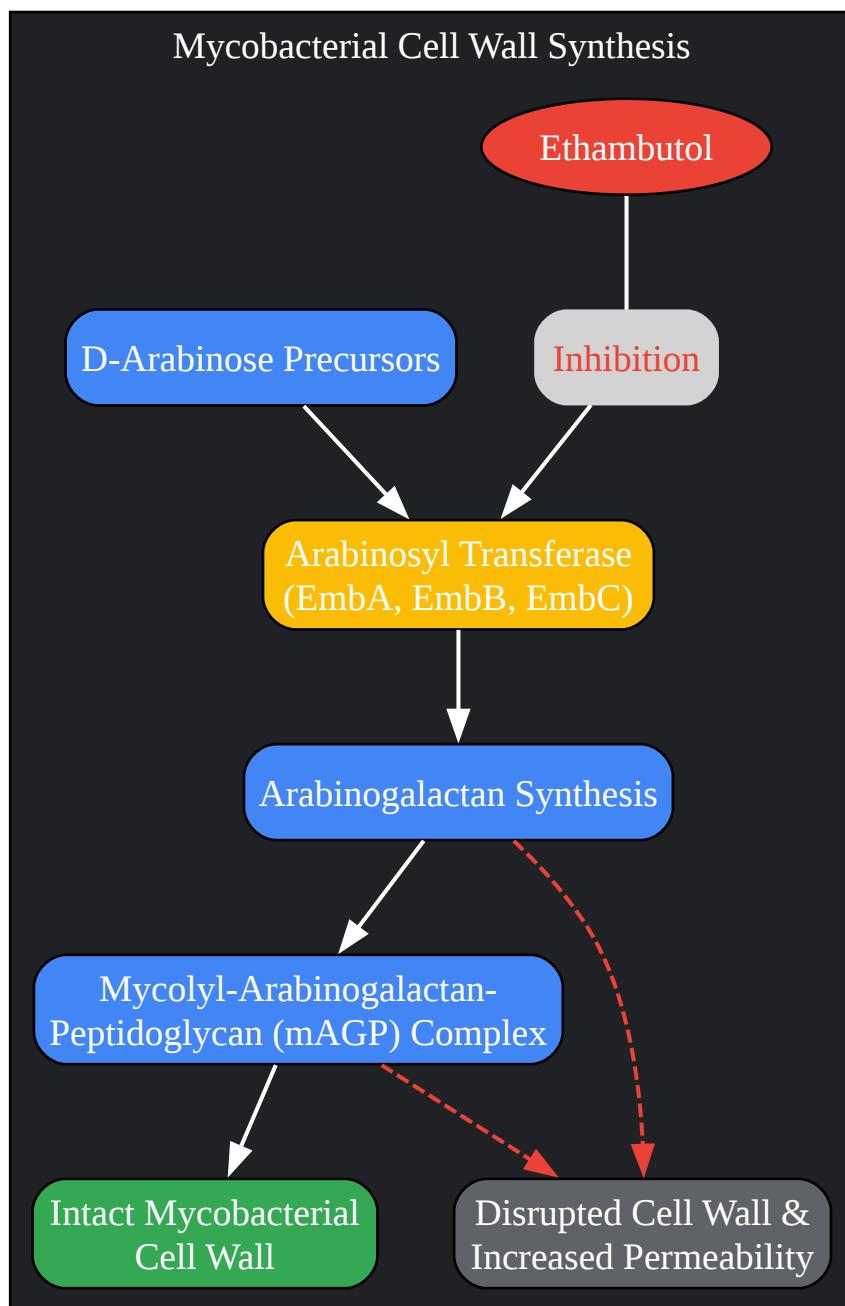
Yield: A yield of 62% for 2-amino-n-butanol, based on the initial amount of 1-nitropropane, has been reported.[\[6\]](#)

## Application in Drug Development: Synthesis of Ethambutol

**2-Nitro-1-butanol** is a crucial intermediate in the industrial synthesis of Ethambutol, a first-line bacteriostatic antimycobacterial drug used in the treatment of tuberculosis.[\[2\]](#)[\[3\]](#) The synthesis involves the reduction of **2-Nitro-1-butanol** to 2-amino-1-butanol, which is then reacted with 1,2-dichloroethane to form Ethambutol.[\[2\]](#)

## Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient (API)




[Click to download full resolution via product page](#)

Synthetic pathway from **2-Nitro-1-butanol** to Ethambutol.

## Biological Significance: Mechanism of Action of Ethambutol

While **2-Nitro-1-butanol** itself is not the active pharmacological agent, its derivative, Ethambutol, has a well-defined mechanism of action. Ethambutol inhibits the enzyme arabinosyl transferase, which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.<sup>[1][2][3][4][9]</sup> This disruption of cell wall synthesis leads to increased permeability and inhibits bacterial growth, exerting a bacteriostatic effect.<sup>[2][3][4]</sup>

## Signaling Pathway: Disruption of Mycobacterial Cell Wall Synthesis by Ethambutol



[Click to download full resolution via product page](#)

Mechanism of action of Ethambutol.

## Analytical Characterization

The identity and purity of **2-Nitro-1-butanol** can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Nitro-1-butanol**

| Technique           | Data Source                              | Key Features                                                                |
|---------------------|------------------------------------------|-----------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | SpectraBase[10]                          | Data available, specific shifts require access to the database.             |
| <sup>13</sup> C NMR | ChemicalBook[11],<br>PubChem[12]         | Data available, specific shifts require access to the database.             |
| IR Spectroscopy     | ChemicalBook[13],<br>SpectraBase[14][15] | Characteristic peaks for O-H, C-H, and N-O stretching are expected.         |
| Mass Spectrometry   | NIST WebBook[16]                         | Molecular ion peak and fragmentation pattern consistent with the structure. |

## Safety and Handling

**2-Nitro-1-butanol** is considered probably combustible.[1][2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2-Nitro-1-butanol** is a valuable chemical intermediate with well-defined properties and synthetic utility. Its primary significance in the pharmaceutical industry lies in its role as a precursor to the anti-tuberculosis drug Ethambutol. The synthetic pathway, involving a Henry reaction followed by catalytic hydrogenation, is a robust process. Understanding the chemical properties, reaction protocols, and biological context of this compound is essential for researchers and professionals engaged in organic synthesis and drug development. This guide provides a foundational resource to support these endeavors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. droracle.ai [droracle.ai]
- 2. bocsci.com [bocsci.com]
- 3. Describe the mechanism of action of Ethambutol against mycobacterium tube.. [askfilo.com]
- 4. Ethambutol - Wikipedia [en.wikipedia.org]
- 5. hmdb.ca [hmdb.ca]
- 6. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 2-NITRO-1-BUTANOL(609-31-4) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Nitro-1-butanol | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-NITRO-1-BUTANOL(609-31-4) IR Spectrum [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 1-Butanol, 2-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nitro-1-butanol (C4H9NO3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8805639#2-nitro-1-butanol-molecular-formula-c4h9no3>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)